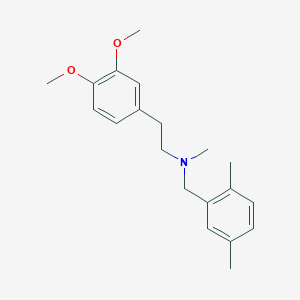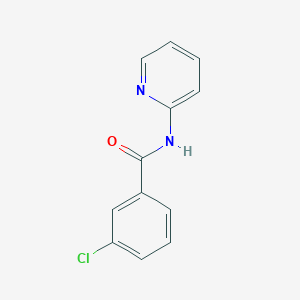
2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine is a chemical compound commonly known as DOM or STP. It is a synthetic hallucinogen that has been used in scientific research to study the effects of hallucinogens on the brain and behavior. This compound is classified as a phenylethylamine and is structurally similar to mescaline and amphetamine.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of the 5-HT2A receptor by 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine is thought to lead to the release of various neurotransmitters such as dopamine and glutamate, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine has been shown to produce a wide range of biochemical and physiological effects. These include alterations in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of the stress hormone cortisol, as well as the neurotransmitter serotonin. Additionally, this compound has been shown to produce changes in brain activity as measured by functional magnetic resonance imaging (fMRI).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine in lab experiments is its ability to produce profound alterations in perception, thought, and mood. This makes it a useful tool for studying the neural mechanisms underlying the effects of hallucinogens. However, one limitation of using this compound is its potential for abuse and the associated ethical concerns. Additionally, the effects of this compound can be unpredictable and may vary depending on the individual and the dose administered.
Orientations Futures
There are several future directions for research involving 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to better understand the neural mechanisms underlying the effects of this compound, as well as its long-term effects on brain function and behavior. Finally, there is a need for the development of safer and more effective hallucinogens for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine involves the reaction of 3,4-dimethoxyphenylacetone with N-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The final product is then purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(2,5-dimethylbenzyl)-N-methylethanamine has been used in scientific research to study the effects of hallucinogens on the brain and behavior. It has been shown to produce profound alterations in perception, thought, and mood. This compound has been used in studies investigating the neural mechanisms underlying the effects of hallucinogens, as well as their potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-15-6-7-16(2)18(12-15)14-21(3)11-10-17-8-9-19(22-4)20(13-17)23-5/h6-9,12-13H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXLNNKXFZCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[(2,5-dimethylphenyl)methyl]-N-methylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5788159.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)
![N-[(dibenzylamino)carbonothioyl]-2-methylpropanamide](/img/structure/B5788178.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5788201.png)
![{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)



